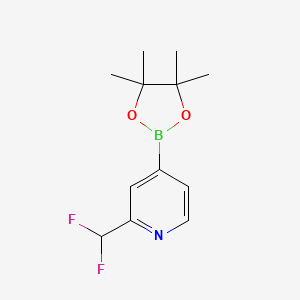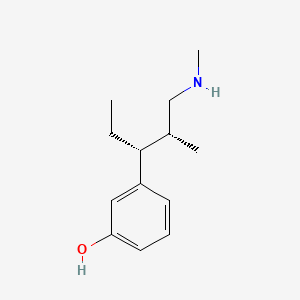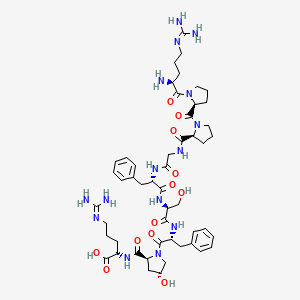
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a difluoromethyl group (-CF2H), which is a functional group in organic chemistry with the formula -CHF2. The presence of fluorine atoms can often enhance the biological activity of pharmaceuticals . The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the difluoromethyl group, and the tetramethyl-1,3,2-dioxaborolane group . These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyridine ring, the difluoromethyl group, and the tetramethyl-1,3,2-dioxaborolane group . The pyridine ring, for example, can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the difluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Chemical Design and Synthesis
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is part of a class of synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase. These compounds are designed to inhibit the release of proinflammatory cytokines, with the synthesis and activity studies revealing a plethora of crystal structures of p38 in complex with small organic ligands. The selective inhibitors bind to the pocket of adenosine 5'-triphosphate (ATP), replacing it, and demonstrate that modifications to the pyrimidine ring, such as the introduction of a side chain, can improve both inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).
Environmental Chemistry and Toxicology
The environmental persistence and toxicological impact of fluorinated compounds, including those similar in structure or functionality to this compound, are of significant concern. Studies on the microbial degradation of polyfluoroalkyl chemicals suggest that biodegradation plays a crucial role in understanding the environmental fate of these substances. These studies also point to the potential for certain fluorinated compounds to be transformed into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are known for their persistent and ubiquitous environmental presence (Liu & Mejia Avendaño, 2013).
Anticancer Research
Research on pyridine derivatives, including compounds structurally related to this compound, has shown significant medicinal importance. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and notably, anticancer activity. The high affinity of pyridine derivatives for various ions and their potential as effective chemosensors highlight the diverse applications of these compounds in both therapeutic and analytical chemistry fields (Abu-Taweel et al., 2022).
Environmental Monitoring and Safety
The emergence of fluoroalkylether substances, including those with similar chemical frameworks to this compound, has raised concerns about their environmental and health impacts. Monitoring activities and studies on the occurrence, fate, and toxicological effects of these substances are critical for understanding their environmental implications and guiding regulatory actions to mitigate potential risks (Munoz et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-6-16-9(7-8)10(14)15/h5-7,10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZCVGTIHWNSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193104-53-8 |
Source


|
| Record name | 2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

phosphinyl]acetic acid](/img/structure/B590751.png)
![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)
